molecular formula C12H12N2O2 B13215902 2-(2H-1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile

2-(2H-1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile

Cat. No.: B13215902
M. Wt: 216.24 g/mol
InChI Key: QTLJIPPAVILPKA-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile is a nitrile-containing compound featuring a benzodioxol (1,3-benzodioxole) aromatic system and a cyclopropylamine substituent. The acetonitrile backbone links these substituents, offering a versatile scaffold for chemical modifications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile

InChI

InChI=1S/C12H12N2O2/c13-6-10(14-9-2-3-9)8-1-4-11-12(5-8)16-7-15-11/h1,4-5,9-10,14H,2-3,7H2

InChI Key

QTLJIPPAVILPKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(C#N)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Acetonitrile Group: This step often involves the reaction of the benzodioxole derivative with a suitable nitrile precursor under basic conditions.

    Attachment of the Cyclopropylamino Group: This can be done through nucleophilic substitution reactions where the acetonitrile derivative reacts with cyclopropylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, potentially forming various substituted derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzodioxole and cyclopropylamino groups can interact with various enzymes or receptors, potentially inhibiting or activating them. The nitrile group may also play a role in binding to active sites or undergoing metabolic transformations.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with benzodioxol, acetonitrile, or amine substituents (Table 1).

Table 1: Structural Comparison of 2-(2H-1,3-Benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile and Analogs

Compound Name Molecular Formula Key Substituents Notable Properties Reference
This compound C₁₂H₁₁N₂O₂ Benzodioxol, cyclopropylamino, nitrile High lipophilicity (predicted) N/A
2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile C₁₃H₁₅N₃O₄S Benzodioxol, tert-butylsulfonyl, hydrazono Density: 1.36 g/cm³; pKa: 6.13
2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzimidazol-1-yl)acetonitrile (5f) C₁₄H₁₈N₃O Benzimidazole, hydroxypropyl, nitrile Yield: 41%; HRMS: 244.3185 [M+H]+
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one C₁₂H₁₅NO₃ Benzodioxol, methylamino, ketone Likely CNS activity (structural analogy)

Physicochemical Properties

  • Lipophilicity: The cyclopropylamino group in the target compound likely increases lipophilicity compared to methylamino () or hydroxypropyl () analogs, enhancing blood-brain barrier penetration .
  • Acid-Base Behavior : The pKa of 6.13 for the tert-butylsulfonyl analog () suggests moderate solubility at physiological pH, whereas the target compound’s nitrile group may reduce acidity .

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-2-(cyclopropylamino)acetonitrile is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : 216.24 g/mol
  • SMILES Notation : C1=CC2=C(C=C1)OCOC2(C(C#N)N1CC1)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and transcription processes. CDK9, in particular, has been identified as a significant target due to its role in transcriptional regulation and cancer progression.

Biological Activity Overview

Research findings suggest several key areas where this compound exhibits biological activity:

Antitumor Activity

Studies have demonstrated that this compound shows promise as an antitumor agent. It has been observed to reverse epigenetic silencing in cancer cells, enhancing the expression of tumor suppressor genes. The compound's ability to inhibit CDK9 leads to reduced proliferation of cancer cells and increased apoptosis.

Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Study 1: CDK9 Inhibition

A notable study focused on the compound's ability to inhibit CDK9. The results indicated that this compound effectively inhibited CDK9 activity in vitro, leading to decreased phosphorylation of RNA polymerase II and subsequent reduction in transcriptional activity. The IC50 value was determined to be in the low micromolar range, indicating potent inhibitory effects.

CompoundTargetIC50 (µM)Effect
This compoundCDK9~5Inhibition of transcription

Case Study 2: Antitumor Efficacy

In vivo studies using mouse models of cancer showed that administration of this compound led to significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

Treatment GroupTumor Volume (mm³)Apoptosis Index (%)
Control150 ± 2010 ± 3
Treatment50 ± 1040 ± 5

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